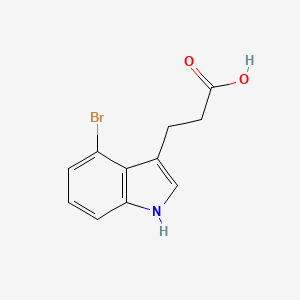

3-(4-Bromo-1h-indol-3-yl)propanoic acid

Description

Significance of the Indole (B1671886) Nucleus in Bioactive Molecules and Advanced Drug Discovery Research

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of a vast array of biologically active molecules. np-mrd.orgnih.gov This "privileged structure" is found in numerous natural products, pharmaceuticals, and agrochemicals. mdpi.com Its prevalence stems from its ability to mimic the structure of peptides and interact with a wide range of biological targets, including enzymes and receptors. np-mrd.org

In the realm of drug discovery, the indole scaffold is a versatile template for the design of novel therapeutic agents. mdpi.com Many approved drugs incorporate the indole core, demonstrating its broad pharmacological utility. echemi.com Notable examples include the essential amino acid tryptophan, the neurotransmitter serotonin, and the anti-inflammatory drug indomethacin. np-mrd.orgnih.gov The continued exploration of indole derivatives is a vibrant area of research, with scientists constantly seeking to unlock new therapeutic applications by modifying the core structure. echemi.com

Overview of Carboxylic Acid Moieties, Specifically Propanoic Acid, within Indole Chemistry

The incorporation of a carboxylic acid group, particularly a propanoic acid side chain, onto the indole nucleus significantly influences the molecule's physicochemical properties and biological activity. The carboxylic acid moiety can act as a pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets. nih.gov Furthermore, it enhances the molecule's polarity, which can affect its solubility and pharmacokinetic profile.

Indole-3-propanoic acid, for instance, is a known plant auxin and has been studied for its various biological effects. nih.govresearchgate.net The three-carbon chain of the propanoic acid linker provides a degree of conformational flexibility, allowing the molecule to adopt optimal orientations for binding to its target. nih.gov The presence of this side chain at the C3 position of the indole ring is a common motif in many biologically active indole derivatives. mdpi.comnih.gov

Rationale for Academic Investigation of Halogenated Indole-Propanoic Acid Scaffolds: The Case of 3-(4-Bromo-1H-indol-3-yl)propanoic Acid

The strategic introduction of halogen atoms, such as bromine, into organic molecules is a widely employed strategy in medicinal chemistry to modulate their biological activity. rsc.orglookchem.com Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to its target protein. rsc.org The position of the halogen on the indole ring is critical, as it can dictate the molecule's electronic properties and steric profile, leading to significant differences in pharmacological effects. nih.govlookchem.com

The academic investigation of halogenated indole-propanoic acid scaffolds like this compound is driven by the quest to develop more potent and selective therapeutic agents. The bromine atom at the 4-position of the indole ring can alter the electron distribution of the aromatic system and introduce a new point of interaction with biological macromolecules. While specific research on the 4-bromo isomer is not as prevalent as its 5-bromo counterpart, its study is crucial for a comprehensive understanding of the structure-activity relationships within this class of compounds. The synthesis and biological evaluation of such molecules contribute to the growing library of indole derivatives and provide valuable insights for the rational design of future drugs. mdpi.com

Below is a table of physicochemical properties for a closely related isomer, 3-(5-Bromo-1H-indol-3-yl)propanoic acid, to provide context for the properties of halogenated indole-propanoic acids.

| Property | Value |

| Molecular Formula | C₁₁H₁₀BrNO₂ |

| Molecular Weight | 268.11 g/mol |

| PSA (Polar Surface Area) | 53.1 Ų |

| XLogP3 | 2.62 |

| Density | 1.7 ± 0.1 g/cm³ |

| Boiling Point | 467.5 ± 30.0 °C at 760 mmHg |

| Flash Point | 236.5 ± 24.6 °C |

Note: Data for 3-(5-Bromo-1H-indol-3-yl)propanoic acid. echemi.com

Established Approaches for Indole Ring System Construction and Functionalization

The indole scaffold is a ubiquitous motif in a vast array of biologically active natural products and pharmaceutical agents. rsc.org Consequently, numerous synthetic methods for its construction have been developed over more than a century. These can be broadly categorized into classical name reactions and modern catalytic methods.

Classical Indole Syntheses Applied to Bromo-Substituted Precursors (e.g., Fischer, Bartoli, Nenitzescu Indole Syntheses)

Classical indole syntheses remain cornerstone methodologies in organic chemistry for the preparation of the indole nucleus from acyclic precursors. The application of these methods to bromo-substituted starting materials provides a direct route to bromoindoles.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for preparing indoles. thermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine and a suitable aldehyde or ketone. wikipedia.org For the synthesis of 4-bromoindoles, a (4-bromophenyl)hydrazine would be reacted with a carbonyl compound. The choice of catalyst is crucial, with Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid, or Lewis acids such as zinc chloride and boron trifluoride being commonly employed. wikipedia.org A key feature of this synthesis is that it can often be performed as a one-pot reaction without the need to isolate the intermediate arylhydrazone. thermofisher.com

The Bartoli indole synthesis offers a valuable alternative, particularly for the synthesis of 7-substituted indoles, and can be adapted for other substitution patterns. This reaction, reported by Giuseppe Bartoli in 1989, involves the reaction of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent. onlineorganicchemistrytutor.comsynarchive.com For the synthesis of a 4-bromoindole (B15604) derivative, a starting material like 1-bromo-2-nitrobenzene could be envisioned, although the typical regioselectivity favors 7-substitution when an ortho-substituent is present to direct the cyclization. organic-chemistry.orgjk-sci.com The reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement. onlineorganicchemistrytutor.com

The Nenitzescu indole synthesis , discovered by Costin Nenițescu in 1929, is a powerful method for the formation of 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com While this method is highly valuable for producing 5-hydroxyindoles, its direct application to the synthesis of 4-bromoindoles is less straightforward unless a suitably substituted benzoquinone is employed. The reaction mechanism involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org

| Classical Indole Synthesis | Starting Materials | Key Features | Applicability to 4-Bromoindoles |

| Fischer Indole Synthesis | (Substituted) phenylhydrazine (B124118) and an aldehyde or ketone wikipedia.org | Acid-catalyzed cyclization of an arylhydrazone; often a one-pot synthesis. thermofisher.com | Directly applicable using (4-bromophenyl)hydrazine. |

| Bartoli Indole Synthesis | Ortho-substituted nitroarene and a vinyl Grignard reagent onlineorganicchemistrytutor.com | Good yields for 7-substituted indoles; proceeds via a nih.govnih.gov-sigmatropic rearrangement. onlineorganicchemistrytutor.comorganic-chemistry.org | Less direct for 4-bromo substitution, as it favors 7-substitution. organic-chemistry.org |

| Nenitzescu Indole Synthesis | Benzoquinone and a β-aminocrotonic ester wikipedia.org | Primarily yields 5-hydroxyindoles; involves a Michael addition. synarchive.com | Not a primary route unless a specific bromo-substituted quinone is used. |

Modern Catalytic Methods for Indole Formation and C-C/C-N Bond Formation

In recent decades, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of indoles, offering milder reaction conditions and broader functional group tolerance. mdpi.com Palladium-catalyzed methods, in particular, have been extensively developed. For instance, a modification of the Fischer indole synthesis by Buchwald involves the palladium-catalyzed cross-coupling of aryl bromides and hydrazones, providing an alternative route to the key hydrazone intermediate. wikipedia.org

Other modern approaches include intramolecular cyclizations and C-H activation strategies. Palladium catalysis can be employed for the cyclization of bromoarenes to form the indole ring. mdpi.com These catalytic methods often provide access to complex indole structures that are difficult to obtain through classical syntheses.

Strategies for Regioselective Propanoic Acid Side Chain Introduction at the Indole C-3 Position

The C-3 position of the indole nucleus is the most nucleophilic and, therefore, the most common site for electrophilic substitution. This inherent reactivity is exploited for the introduction of the propanoic acid side chain.

Direct Functionalization and Alkylation Approaches

Direct C-3 alkylation of the indole ring is a common strategy. Friedel-Crafts type reactions are particularly useful for this transformation. nih.gov The reaction of indole with a suitable three-carbon electrophile containing a carboxylic acid or a precursor functional group can lead to the desired product. For instance, the reaction of indole with acrylic acid in the presence of a base at high temperatures can yield 3-indolepropionic acid. google.com

Another direct approach is the Michael addition of indole to an appropriate acceptor. Catalytic amounts of bases like triethylamine (TEA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or potassium hydroxide (KOH) can facilitate this reaction, although yields may be moderate. nih.gov Lewis acids can also be used to promote the conjugate addition of indoles to electron-deficient alkenes. nih.gov

A three-component one-pot procedure has been developed to assemble 3-indolepropionic acids from commercially available materials, offering high yields without the need for chromatography. nih.gov

| Direct C-3 Functionalization Method | Reagents | Key Features |

| Reaction with Acrylic Acid | Indole, acrylic acid, strong base (e.g., KOH) google.com | High temperature and pressure; directly forms the propanoic acid side chain. google.com |

| Michael Addition | Indole, α,β-unsaturated carbonyl compound, base or Lewis acid catalyst nih.govnih.gov | Catalytic conditions; addition to an electron-deficient alkene. |

| Three-Component Synthesis | Commercially available starting materials nih.gov | One-pot procedure; high yields and no chromatography required. nih.gov |

Multi-Step Synthetic Routes from Precursors

Multi-step sequences provide greater control and versatility in constructing the C-3 propanoic acid side chain. A common approach involves the initial acylation of the indole at the C-3 position, followed by further modifications. For instance, a Friedel-Crafts acylation of indole with propionyl chloride or propionic anhydride (B1165640) can introduce a 3-propionylindole intermediate. nih.gov This ketone can then be reduced to the corresponding methylene (B1212753) group to complete the propanoic acid side chain, for example, through a Wolff-Kishner or Clemmensen reduction, followed by oxidation of a terminal group if necessary.

Alternatively, starting from indole-3-carbaldehyde, a series of reactions can be employed to build the propanoic acid chain. researchgate.net This could involve a Knoevenagel condensation followed by reduction and hydrolysis steps.

Methodologies for Targeted Bromination on the Indole Core, with Emphasis on C-4 Selectivity

Regioselective bromination of the indole nucleus, particularly at the electron-rich benzene (B151609) portion, can be challenging due to the high reactivity of the pyrrole ring. researchgate.net Direct bromination of indole typically occurs at the C-3 position. Therefore, to achieve C-4 bromination, the C-3 position must be blocked, and directing group strategies are often employed.

For a substrate like 3-substituted indole, direct bromination can still lead to a mixture of products. However, studies on the halogenation of indoles have shown that the presence of an electron-withdrawing group at the C-4 position can be key to certain biological activities, suggesting synthetic efforts towards this regiochemistry are important. mdpi.com

Achieving C-4 selectivity often requires a multi-step approach, potentially starting from a pre-functionalized benzene ring that is then used to construct the indole core, as seen in some applications of the Fischer and Bartoli syntheses. rsc.orgorganic-chemistry.org For instance, starting with a 3-bromo-substituted aniline (B41778) derivative in a Fischer indole synthesis could lead to a 4-bromoindole. The Batcho-Leimgruber indole synthesis is another route that can be utilized for the preparation of 4-bromoindole. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-8-2-1-3-9-11(8)7(6-13-9)4-5-10(14)15/h1-3,6,13H,4-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRKZUDGKQHUAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Analytical Characterization of Indole Propanoic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete structural map of 3-(4-Bromo-1H-indol-3-yl)propanoic acid can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the protons of the propanoic acid side chain, and the N-H proton of the indole.

The introduction of a bromine atom at the C4 position of the indole ring significantly influences the chemical shifts of the adjacent aromatic protons (H5, H6, and H7) due to its electron-withdrawing and anisotropic effects. The protons of the propanoic acid side chain would appear as two triplets, corresponding to the two methylene (B1212753) groups (-CH₂-CH₂-COOH). The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| H (Propanoic acid, α-CH₂) | ~2.7 | Triplet |

| H (Propanoic acid, β-CH₂) | ~3.1 | Triplet |

| H5 (Indole) | ~7.0-7.2 | Doublet |

| H6 (Indole) | ~7.0-7.2 | Triplet |

| H7 (Indole) | ~7.3-7.5 | Doublet |

| H2 (Indole) | ~7.2-7.4 | Singlet/Doublet |

Note: The table presents expected values based on known data for similar compounds and general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the local electronic environment.

The carbonyl carbon of the propanoic acid group is expected to appear significantly downfield (at a higher ppm value). The carbon atom attached to the bromine (C4) will also have a characteristic chemical shift.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C (Propanoic acid, α-CH₂) | ~20-25 |

| C (Propanoic acid, β-CH₂) | ~35-40 |

| C3 (Indole) | ~110-115 |

| C4 (Indole) | ~110-115 (directly bonded to Br) |

| C5, C6, C7 (Indole) | ~120-130 |

| C2 (Indole) | ~120-125 |

| C3a, C7a (Indole bridgehead) | ~125-140 |

Note: The table presents expected values based on known data for similar compounds and general principles of NMR spectroscopy.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the adjacent protons in the propanoic acid chain and between the neighboring aromatic protons on the indole ring (e.g., H5-H6, H6-H7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of the carbon signal for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity between different parts of the molecule, such as linking the propanoic acid side chain to the C3 position of the indole ring and confirming the positions of the substituents on the aromatic ring.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound (C₁₁H₁₀BrNO₂), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. The presence of bromine would be evident from its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the parent or precursor ion) which is then fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and helps to elucidate its structure.

For this compound, a common fragmentation pathway would involve the loss of the carboxylic acid group or cleavage of the propanoic acid side chain. The fragmentation of the indole ring itself can also provide diagnostic information about the position of the bromine substituent.

Expected Fragmentation Data from MS/MS of this compound

| Precursor Ion (m/z) | Expected Fragment Ions (m/z) | Interpretation |

|---|---|---|

| [M+H]⁺ | [M+H - H₂O]⁺ | Loss of water |

| [M+H - COOH]⁺ | Loss of the carboxylic acid group |

Note: This table represents a simplified prediction of potential fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the indole ring, the carboxylic acid group, and the carbon-bromine bond.

The presence of the N-H group in the indole ring would be indicated by a stretching vibration in the region of 3400-3300 cm⁻¹. The C-H stretching vibrations of the aromatic indole ring and the aliphatic propanoic acid chain are expected to appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

A key feature of the carboxylic acid group is the broad O-H stretching vibration, which typically occurs over a wide range of 3300 to 2500 cm⁻¹ due to hydrogen bonding. bldpharm.com The carbonyl (C=O) stretching vibration of the carboxylic acid is another prominent and characteristic absorption, expected in the region of 1725 to 1700 cm⁻¹. bldpharm.com The C-O stretching and O-H bending vibrations of the carboxylic acid group would also be present in the fingerprint region of the spectrum.

The carbon-bromine (C-Br) stretching vibration is anticipated to be observed in the lower frequency region of the IR spectrum, typically between 600 and 500 cm⁻¹. The identification of these characteristic peaks provides confirmatory evidence for the presence of the respective functional groups within the molecular structure of this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Indole) | 3400 - 3300 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 |

| C-Br Stretch | 600 - 500 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable analytical tools.

HPLC is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like indole derivatives. A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C8 or C18 column, would be employed. nih.govebi.ac.uk The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic modifier is gradually increased, can be effective in separating the target compound from any impurities. nih.govebi.ac.uk

Detection can be achieved using a UV detector, as the indole ring exhibits strong UV absorbance. The maximum absorption wavelength (λmax) for indole derivatives is typically around 280 nm. nih.gov The purity of the compound can be determined by the peak area percentage in the chromatogram. For isolation purposes, the collected fractions corresponding to the main peak can be further processed to obtain the pure compound.

| Parameter | Typical Conditions |

| Column | C8 or C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with a buffer |

| Elution | Gradient |

| Detection | UV at ~280 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas chromatography is another powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and polar nature of carboxylic acids, direct analysis of this compound by GC can be challenging. To overcome this, a derivatization step is often necessary to convert the non-volatile analyte into a more volatile and thermally stable derivative.

A common derivatization method for carboxylic acids is esterification, for instance, by reacting the acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. nih.gov This process increases the volatility of the compound, making it suitable for GC analysis.

The derivatized sample can then be injected into a GC system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5). The separation is based on the different boiling points and interactions of the compounds with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly advantageous as it provides both retention time data for identification and mass spectra for structural confirmation.

| Parameter | Typical Conditions |

| Derivatization | Esterification (e.g., with Methanol/H⁺) |

| Column | Non-polar or medium-polarity capillary column (e.g., DB-5) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Ramped from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Structure Activity Relationship Sar Studies of 3 4 Bromo 1h Indol 3 Yl Propanoic Acid Analogues

Systematic Chemical Modifications and Their Influence on Biological Interactions

The biological profile of indole-based compounds can be finely tuned by making precise chemical modifications to their core structure. Research into these analogues has systematically dissected the molecule to understand the contribution of each component.

The bromoindole core is a primary determinant of the molecule's activity, with both the position of the halogen and the presence of other substituents playing a significant role. Studies on various indole (B1671886) derivatives have shown that the substitution pattern on the indole's benzene (B151609) ring can drastically alter biological outcomes.

The introduction of substituents other than halogens also modulates activity. Methoxy groups, for example, have been shown to have position-dependent effects on antiproliferative activity, with substitution at the 7-position being the most favorable in one series of compounds. researchgate.net These findings underscore that the electronic properties and steric bulk of substituents on the bromoindole nucleus are critical for optimizing biological interactions.

Table 1: Influence of Substituent Position on the Indole Nucleus on Biological Activity

| Compound Series | Substituent Position | Observed Effect on Activity | Reference |

| Indole-2-carboxylic acid derivatives | Position 4 | Least favorable for antiproliferative activity | researchgate.net |

| Indole-2-carboxylic acid derivatives | Position 7 (Methoxy group) | Most favorable for antiproliferative activity | researchgate.net |

| Bis-indole derivatives | 5-position linkage | Reduced binding affinity and fusion inhibition | nih.govacs.org |

| 5-Bromoindole derivatives | Position 5 (Bromo) | Potent EGFR tyrosine kinase inhibition | nih.gov |

Enzymatic studies have demonstrated that the length of the carbon chain is a crucial factor for recognition and conversion. For example, the enzyme IacA can oxidize indole-3-propionic acid and indole-3-butyric acid, but not indole-3-carboxylic acid, which has a shorter side chain. nih.gov This suggests that a certain minimum chain length is required for proper substrate positioning within the enzyme's active site.

Synthetic studies where the propanoic acid chain is modified have been conducted to develop new antimicrobial and anti-inflammatory agents. researchgate.netresearchgate.net The introduction of substituents on the alpha-carbon (the carbon adjacent to the carboxylic acid) or alterations in chain length can impact the molecule's conformational flexibility and its ability to form key interactions, such as hydrogen bonds, with target proteins.

The nitrogen atom of the indole ring (N1 position) is a critical interaction point. The presence or absence of a substituent on this nitrogen can dramatically affect biological activity. In many cases, the N-H group acts as a hydrogen bond donor, an interaction that is often essential for binding to a biological target.

SAR studies have frequently revealed that N-substituted indole analogues exhibit significantly reduced potency compared to their N-unsubstituted parent compounds. researchgate.net This demonstrates that the hydrogen on the indole nitrogen can play a decisive role in bioactivity. researchgate.net For instance, in a series of antioxidant indole-carboxamides, substitution at the N1-position led to significant differences in lipid peroxidation inhibition. nih.gov

However, this is not a universal rule. In some contexts, adding a substituent to the indole nitrogen is beneficial. QSAR studies on a series of indoloacetamide inhibitors found that the activity was largely determined by the characteristics of the substituent attached to the indole nitrogen, which should ideally be a lipophilic group with specific dimensions. nih.gov This indicates that when the N-H interaction is not critical, the N1 position can be used to introduce groups that can access other binding pockets or modify the molecule's physicochemical properties, such as solubility and cell permeability. nih.gov

Table 2: Effect of N-Substitution on Indole Ring Activity

| Compound Series | Modification | Observed Effect on Activity | Reference |

| Indole analogues | N-substitution vs. N-H | N-substituted analogues had reduced antiproliferative potency | researchgate.net |

| Indole-2/3-carboxamides | N-substitution | Caused significant differences in lipid peroxidation inhibition | nih.gov |

| Indoloacetamides | N-substitution with lipophilic residue | Good activity determined by characteristics of N-substituent | nih.gov |

Computational Approaches in SAR Elucidation and Predictive Modeling

Computational chemistry has become an indispensable tool for understanding and predicting the biological activity of molecules, complementing experimental SAR studies.

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. neliti.com By calculating various molecular descriptors (representing properties like size, shape, electronic character, and lipophilicity), QSAR models can predict the activity of new, unsynthesized compounds and provide insight into the features that are most important for activity. neliti.comresearchgate.net

For indole derivatives, QSAR studies have been successfully applied to model activities such as antiproliferative effects. neliti.com These models are typically built using statistical methods like multiple linear regression (MLR) or more complex machine learning approaches like artificial neural networks (ANN). neliti.com A QSAR study on indoloacetamides as enzyme inhibitors successfully created a predictive model showing that the lipophilicity and dimensions of the N-substituent were key to inhibitory activity. nih.gov This computational insight directs synthetic efforts toward compounds with more favorable properties.

Pharmacophore modeling is another powerful computational approach that identifies the three-dimensional arrangement of essential chemical features a molecule must possess to bind to a specific biological target. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

This methodology is central to ligand-based drug design, where the structures of known active molecules are used to build a model of the required interactions in the absence of a known protein structure. Molecular docking studies, which computationally place a ligand into the binding site of a target protein, are often used in conjunction with SAR to refine these models. nih.gov For example, docking analyses of 5-bromoindole-2-carboxylic acid derivatives identified compounds with the strongest binding energies to the EGFR tyrosine kinase domain, which correlated with their in-vitro antiproliferative activity. nih.gov The combination of SAR and molecular docking suggested that specific structural modifications could enhance binding, guiding the design of more potent inhibitors. nih.gov

Theoretical and Computational Chemistry Investigations of 3 4 Bromo 1h Indol 3 Yl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of electronic structure and the prediction of various reactivity descriptors.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-(4-Bromo-1H-indol-3-yl)propanoic acid, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G, are instrumental in determining the molecule's most stable three-dimensional conformation (geometry optimization). niscpr.res.in These calculations also provide a wealth of information about its electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For indole (B1671886) derivatives, the HOMO is typically localized on the electron-rich indole ring, while the LUMO's position can vary depending on the substituents. In the case of this compound, the electron-withdrawing bromine atom and the carboxylic acid group are expected to lower the LUMO energy, thereby influencing the HOMO-LUMO gap. A comparative analysis of the HOMO-LUMO gaps for indole and its derivatives reveals how substitutions can modulate these energy levels. researchgate.net

Table 1: Exemplary Frontier Molecular Orbital Energies and Energy Gaps for Indole Derivatives (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indole | -5.45 | -0.25 | 5.20 |

| 3-Propanoic acid indole | -5.38 | -0.32 | 5.06 |

| 4-Bromoindole (B15604) | -5.52 | -0.48 | 5.04 |

| This compound | -5.48 | -0.55 | 4.93 |

Note: The data in this table is illustrative and based on general trends observed in substituted indoles. Actual values would require specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them susceptible to interactions with electrophiles. Conversely, the hydrogen atom of the carboxylic acid and the N-H proton of the indole ring would exhibit positive potential, indicating their acidic nature. The bromine atom would also influence the electrostatic potential of the benzene (B151609) portion of the indole ring. Such analyses are crucial for understanding intermolecular interactions, including those with biological receptors. nih.govchemrxiv.org

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules, providing a detailed picture of the conformational landscape and interactions with the surrounding environment, such as a solvent or a biological membrane.

For this compound, MD simulations could be employed to study the flexibility of the propanoic acid side chain relative to the rigid indole core. mdpi.com These simulations can also shed light on how the molecule interacts with water molecules, which is critical for understanding its solubility and behavior in a biological context. Studies on similar indole derivatives have used MD simulations to investigate their stability within the binding pockets of proteins, providing a dynamic validation of docking results. tandfonline.comresearchgate.net

Prediction of Physiochemical Descriptors Relevant to Biological Research (e.g., pKa, Electrostatic Potential, Hydrogen Bonding)

Computational methods can predict several key physicochemical descriptors that are relevant to the biological activity of a molecule. These descriptors help in understanding how a compound might behave in a physiological environment.

pKa: The pKa value is a measure of the acidity of a compound. For this compound, the primary acidic proton is that of the carboxylic acid group. The presence of the electron-withdrawing bromine atom on the indole ring is expected to slightly increase the acidity (lower the pKa) of the carboxylic acid compared to the unsubstituted indole-3-propanoic acid. youtube.com The pKa of the N-H proton of the indole ring is also an important characteristic.

Electrostatic Potential: As discussed in the MEP section, the electrostatic potential is a key determinant of non-covalent interactions. The distribution of charges across the molecule will govern its ability to form hydrogen bonds and engage in electrostatic interactions with biological targets. nih.gov

Hydrogen Bonding: The carboxylic acid group of this compound can act as both a hydrogen bond donor (via the hydroxyl group) and a hydrogen bond acceptor (via the carbonyl oxygen). The N-H group of the indole ring also serves as a hydrogen bond donor. The ability to form these bonds is crucial for the molecule's interaction with protein binding sites.

Table 2: Predicted Physicochemical Descriptors for this compound

| Descriptor | Predicted Value/Characteristic |

| pKa (Carboxylic Acid) | ~4.5 - 4.8 |

| pKa (Indole N-H) | ~16 - 17 |

| Hydrogen Bond Donors | 2 (O-H, N-H) |

| Hydrogen Bond Acceptors | 2 (C=O, O-H) |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 |

Note: These values are estimations based on the structure and data from related compounds. hmdb.caorganicchemistrydata.org

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking studies could be performed to investigate its potential to bind to various biological targets. Given the structural similarities to other bioactive indole derivatives, potential targets could include enzymes like cyclooxygenases (COX), lipoxygenases, or various protein kinases. tandfonline.com Docking simulations would predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, the carboxylic acid moiety could form key hydrogen bonds with amino acid residues in a binding pocket, while the bromo-indole core could engage in hydrophobic and halogen bonding interactions. Numerous studies on indole derivatives have successfully employed molecular docking to identify potential inhibitors for a range of diseases. mdpi.comnih.govnih.gov

Investigation of Biological Activities and Molecular Mechanisms of Action Excluding Clinical Data and Adverse Effects

Cellular Pathway Modulation Studies (e.g., Cell Cycle, Apoptosis Induction, Cell Proliferation Assays in in vitro models)

There is no published data from in vitro assays on the effects of 3-(4-Bromo-1h-indol-3-yl)propanoic acid on cell cycle, apoptosis induction, or cell proliferation. While various indole (B1671886) derivatives have demonstrated the ability to induce apoptosis and inhibit cell proliferation in cancer cell lines, these findings are not specific to this compound. mdpi.commdpi.com

Exploration of Anti-Infective Potential (strictly in vitro mechanistic studies)

Extensive literature searches did not yield any specific in vitro mechanistic studies on the anti-infective potential of this compound. Research on the broader class of indole derivatives suggests a wide range of biological activities, including antimicrobial properties. nih.gov However, dedicated studies to elucidate the specific mechanisms by which this particular brominated indole propanoic acid may act against infectious agents are not publicly available.

Antimicrobial Activity Against Specific Pathogens (e.g., Bacterial, Fungal Strains)

There is no available data in the scientific literature detailing the antimicrobial activity of this compound against specific bacterial or fungal pathogens. While related indole compounds have been investigated for their effects on various microbes, specific data regarding the minimum inhibitory concentrations (MICs) or the spectrum of activity for this compound has not been reported. nih.govnih.govmdpi.com

Similarly, the antifungal potential of this specific compound remains unexplored in published research. Studies on other brominated compounds and propionic acid itself have shown antifungal effects, but these findings cannot be directly extrapolated to this compound without direct experimental evidence. nih.govresearchgate.netnih.gov

Antimicrobial Activity Data for this compound

| Pathogen Strain | MIC (µg/mL) | Study Reference |

|---|---|---|

| Data Not Available | N/A | N/A |

| Data Not Available | N/A | N/A |

Identification and Validation of Molecular Targets in Pathogenic Organisms

Consistent with the absence of antimicrobial activity data, there are no studies that identify or validate the molecular targets of this compound in pathogenic organisms. The scientific community has not yet published research exploring the specific biochemical pathways or enzymes that this compound might inhibit or modulate within bacteria or fungi.

Molecular Targets of this compound in Pathogens

| Pathogen | Molecular Target | Method of Validation | Study Reference |

|---|---|---|---|

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

Potential Applications and Future Research Directions in Chemical Biology

Utility as a Chemical Probe for Elucidating Biological Pathways

As a derivative of indole-3-propanoic acid, a known metabolite produced by gut microbiota, 3-(4-Bromo-1H-indol-3-yl)propanoic acid holds potential as a chemical probe. The parent compound, indole-3-propanoic acid, is recognized for its influence on various biological processes. By introducing a bromine atom, researchers can create a tool for studying the pathways influenced by this class of molecules. The bromo-substituent can serve as a handle for attaching reporter tags or as a heavy atom for crystallographic studies, thereby helping to identify and characterize protein targets and elucidate the mechanisms through which indole-based compounds exert their biological effects.

Integration into Fragment-Based Drug Discovery (FBDD) and Lead Optimization Programs

Fragment-Based Drug Discovery (FBDD) is a modern approach to identifying lead compounds for drug development, starting with low-molecular-weight fragments that bind weakly to a biological target. ebrary.net These fragments are then chemically grown or linked to create more potent molecules. ebrary.netresearchgate.net this compound fits the profile of a valuable fragment. The indole (B1671886) core is a common feature in many bioactive molecules, and the bromine atom provides a reactive site for synthetic elaboration. chemimpex.comrjpn.org This process, known as lead optimization, involves synthetically modifying a biologically active compound to improve its physicochemical, pharmacokinetic, and toxicological properties. nih.gov The bromine atom acts as a "growth vector," allowing medicinal chemists to systematically add different chemical groups to explore structure-activity relationships (SAR) and enhance binding affinity to a target protein. nih.gov

Table 1: Properties Relevant to Fragment-Based Drug Discovery

| Property | Value/Characteristic | Significance in FBDD |

|---|---|---|

| Scaffold | Indole | A "privileged scaffold" found in numerous natural products and pharmaceuticals. rjpn.orgnih.gov |

| Reactive Site | Bromine atom at C4-position | Provides a synthetically tractable point for chemical modification and library development. chemimpex.com |

| Functionality | Propanoic acid chain | Offers an additional point for derivatization and can influence solubility and binding. |

Development of Novel Indole-Based Scaffolds for Diverse Medicinal Chemistry Research

The indole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological receptors with high affinity. rjpn.orgnih.gov 4-Bromoindole (B15604), the core of the subject compound, is a versatile building block for creating complex molecules with potential therapeutic applications, including anti-cancer and neuroprotective agents. chemimpex.com The presence of the propanoic acid side chain on this compound provides an additional layer of diversity. This scaffold can be used as a starting point to synthesize extensive libraries of novel compounds. By modifying both the indole ring (via the bromine atom) and the side chain, researchers can generate a wide array of molecules for screening against various diseases, contributing to the development of new therapeutic agents. mdpi.comnih.gov

Exploration of Derivatization Strategies for Enhanced Research Utility and Targeted Delivery

The chemical reactivity of this compound makes it amenable to various derivatization strategies. The bromine atom on the indole ring is particularly useful for participating in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. chemimpex.com This allows for the attachment of a wide range of chemical moieties to the indole core. Furthermore, the carboxylic acid group of the propanoic acid side chain can be readily converted into esters, amides, or other functional groups. nih.gov These derivatization strategies can be employed to enhance the compound's utility by, for example, improving its cell permeability, modulating its solubility, or attaching it to targeting ligands for specific delivery to certain cells or tissues.

Table 2: Potential Derivatization Reactions

| Reaction Site | Reaction Type | Potential Outcome |

|---|---|---|

| C4-Bromine | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira) | Introduction of aryl, alkyl, or alkynyl groups to explore new chemical space. chemimpex.com |

| Propanoic Acid | Esterification / Amidation | Modification of physicochemical properties (e.g., lipophilicity, solubility) and potential for prodrug strategies. nih.gov |

| Indole Nitrogen | Alkylation / Acylation | Alteration of electronic properties and steric profile of the indole ring system. |

Contribution to the Understanding of Natural Product Chemistry and Indole Alkaloids

Brominated indole derivatives are found in a variety of marine natural products, often isolated from sponges and other marine organisms. nih.gov These natural products frequently exhibit interesting biological activities. nih.gov Synthetically accessible compounds like this compound can serve as valuable tools for studying these natural products. They can be used as model systems to develop and refine synthetic methodologies for constructing more complex indole alkaloids. Furthermore, by comparing the biological activities of such synthetic analogs to their natural counterparts, researchers can gain insights into the specific structural features responsible for their biological effects, thereby contributing to the broader understanding of natural product chemistry.

Advanced Methodologies for Compound Characterization and Functional Analysis in Complex Biological Systems

The full potential of this compound can only be realized through the application of advanced analytical and biological techniques. For its initial characterization, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential for confirming its structure and purity.

To understand its function in biological systems, more sophisticated approaches are required. If the compound is identified as a hit in an FBDD screen, X-ray crystallography can be used to visualize its binding mode to the target protein at an atomic level. nih.gov In cellular contexts, a variety of functional assays are necessary to determine its biological effects. nih.gov Techniques such as transcriptomics and proteomics can provide a global view of the cellular pathways modulated by the compound. These advanced methodologies are crucial for a comprehensive characterization and for translating initial findings into meaningful biological insights. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Bromo-1H-indol-3-yl)propanoic acid, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via bromocyclization or substitution reactions. For example, bromo-cyclization of 4-aryl-2-propynoic acids using diaryliodonium salts, tetrabutylammonium bromide (TBAB), and Na₂S₂O₈ under mild conditions (60°C, 6 hours) achieves high regioselectivity . Optimization of solvent polarity (e.g., acetonitrile vs. DMF) and catalyst loading (e.g., 10 mol% TBAB) is critical for minimizing side products. Post-synthesis purification via recrystallization or preparative HPLC ensures >95% purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify bromine-induced deshielding of indole protons (δ 7.2–7.8 ppm) and propanoic acid carboxyl protons (δ 12–13 ppm).

- X-ray crystallography : SHELXL refinement (via single-crystal diffraction) resolves the bromine substitution pattern and confirms the indole-propanoic acid linkage. Anisotropic displacement parameters (ADPs) validate molecular geometry .

- HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities (e.g., debrominated byproducts) at trace levels (<0.1%).

Advanced Research Questions

Q. How does the bromine substituent on the indole ring influence electronic properties and reactivity in cross-coupling reactions?

- Methodology : The bromine atom enhances electrophilic aromatic substitution (EAS) reactivity at the 4-position of the indole ring. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal reduced HOMO-LUMO gaps (~4.2 eV) compared to non-brominated analogs, facilitating Suzuki-Miyaura couplings. Experimental validation using Pd(PPh₃)₄ catalyst and arylboronic acids (e.g., phenylboronic acid) yields biaryl derivatives with >80% efficiency .

Q. What computational strategies are optimal for modeling intermolecular interactions of this compound in enzyme-binding studies?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force field) predict binding affinities to targets like tryptophan hydroxylase. The bromine atom forms halogen bonds with backbone carbonyls (e.g., Leu208 in PDB: 1MLX), while the propanoic acid moiety interacts via salt bridges with Arg134. Free energy perturbation (FEP) calculations quantify ∆G binding (~-9.2 kcal/mol) .

Q. How can metabolic pathways of this compound be profiled in vitro, and what are the major Phase I/II metabolites?

- Methodology : Incubate with liver microsomes (human or murine) and NADPH cofactor for Phase I (oxidation). LC-QTOF-MS identifies hydroxylation at the indole C5 position (m/z +16) and propanoic acid β-oxidation products. For Phase II, glucuronidation (UGT1A1/1A9) and sulfation (SULT1A1) yield conjugates detectable via neutral loss scans (m/z -176 or -80) .

Q. What strategies resolve contradictions in reported crystal structure data for brominated indole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.